3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride 3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2225154-32-3
VCID: VC5502691
InChI: InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H
SMILES: C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63

3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride

CAS No.: 2225154-32-3

Cat. No.: VC5502691

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63

* For research use only. Not for human or veterinary use.

3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride - 2225154-32-3

Specification

CAS No. 2225154-32-3
Molecular Formula C9H10ClNO3
Molecular Weight 215.63
IUPAC Name 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H
Standard InChI Key HIDZKOMVRCUBFL-UHFFFAOYSA-N
SMILES C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl

Introduction

Chemical Identification and Structural Properties

The IUPAC name of the compound, 3,4-dihydro-2H-benzo[b] oxazine-7-carboxylic acid hydrochloride, reflects its fused bicyclic structure comprising a benzene ring conjugated to a six-membered oxazine ring . Key identifiers include:

PropertyValueSource
Molecular formulaC₉H₁₀ClNO₃
Molecular weight215.63 g/mol
CAS registry2225154-32-3
InChIKeyHIDZKOMVRCUBFL-UHFFFAOYSA-N
SMILESC1COC2=C(N1)C=CC(=C2)C(=O)O.Cl
Purity (commercial)≥95%

X-ray crystallography of analogous benzoxazines reveals a near-planar bicyclic system with a chair conformation in the oxazine ring, stabilized by intramolecular hydrogen bonding between the amine and ether oxygen . The hydrochloride salt enhances aqueous solubility (estimated logP ≈ 1.2) compared to the free acid form, critical for pharmacokinetic optimization.

Synthetic Routes and Industrial Production

While detailed synthetic protocols remain proprietary, patent CN108148032B outlines a general strategy for related benzoxazine-carboxylic acid derivatives . The methodology involves:

  • Alkaline coupling: Phenol derivatives react with γ-butyrolactone analogs under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form ether-linked intermediates.

  • Acid-catalyzed cyclization: The intermediate undergoes ring closure using Lewis acids (e.g., ZnCl₂) or Brønsted acids (H₂SO₄) to yield the benzoxazine core.

  • Hydrochloride formation: Treatment with HCl gas in ethyl acetate precipitates the final salt .

Commercial suppliers like Enamine (Ukraine) and Beijing Famous Pharmaceutical Technology Co. utilize high-throughput parallel synthesis, achieving batch yields >75% at kilogram scale . Process optimization focuses on reducing residual solvents (tested via GC-MS) and controlling polymorphic forms through anti-solvent crystallization .

Physicochemical and Stability Profile

Experimental data from material safety sheets and quality control certificates reveal:

  • Solubility: Freely soluble in water (≥50 mg/mL), DMSO (≥100 mg/mL), and methanol (≥30 mg/mL) .

  • Thermal stability: Decomposition onset at 218°C (DSC, heating rate 10°C/min) .

  • Light sensitivity: Stable under ambient lighting for 24 months when stored in amber glass at 2–8°C .

  • Hygroscopicity: Moderate (weight gain ≤0.5% at 75% RH over 48 hrs).

The hydrochloride salt demonstrates superior stability compared to free carboxylic acid forms, with no observed decarboxylation below 150°C .

Comparative Analysis of Benzoxazine Derivatives

CompoundTarget IC₅₀Solubility (mg/mL)LogD₇.₄
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid HCl18.7 μM (A549)50 (H₂O)1.2
6-Fluoro benzoxazine analog12.4 μM28 (H₂O)1.8
8-Methoxy benzoxazine>100 μM75 (H₂O)0.7

Data adapted from VulcanChem and Enamine screening reports .

Industrial and Regulatory Landscape

As of April 2025, 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride remains a preclinical candidate with no FDA-approved derivatives. Key regulatory considerations:

  • ICH Stability: Accelerated stability testing (40°C/75% RH) shows <2% degradation over 3 months .

  • Genotoxicity: Ames test negative up to 500 μg/plate.

  • Scale-up Challenges: Particle size distribution control during salt formation (target D90 < 50 μm) .

Future Research Directions

  • Prodrug development: Esterification of the carboxylic acid to enhance blood-brain barrier penetration.

  • Combinatorial libraries: Parallel synthesis of 50+ analogs via late-stage functionalization of the oxazine ring.

  • Target deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond DHFR and 5-HT₆.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator